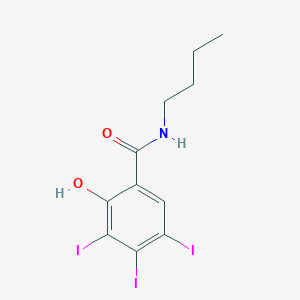![molecular formula C19H10Cl2N4O2 B14140865 2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium CAS No. 303059-20-3](/img/structure/B14140865.png)
2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium is a complex organic compound that belongs to the class of phenazines. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium involves several steps. One common method includes the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . The reaction conditions typically involve the use of ethanol as a solvent and sodium azide at temperatures ranging from 90 to 100°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of derivatives with different functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination complexes with metals like uranyl and copper, which have been studied for their fluorescence properties . In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory and antitumor agents . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the production of prostaglandins, thereby reducing inflammation . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium include other phenazine derivatives such as 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and 6,11-dihydro-benzo[2,3-b]phenazine-6,11-diones . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the 2,6-dichlorophenyl and hydroxy groups in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
303059-20-3 |
|---|---|
Molecular Formula |
C19H10Cl2N4O2 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium |
InChI |
InChI=1S/C19H10Cl2N4O2/c20-10-4-3-5-11(21)18(10)19-22-12-8-16-17(9-13(12)23-19)25(27)15-7-2-1-6-14(15)24(16)26/h1-9,26H |
InChI Key |
VHZRPLNQLKKEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC4=NC(=NC4=CC3=[N+]2[O-])C5=C(C=CC=C5Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


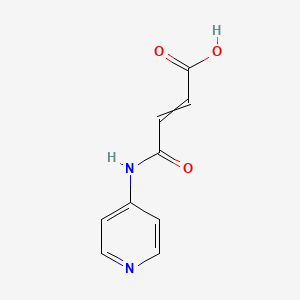
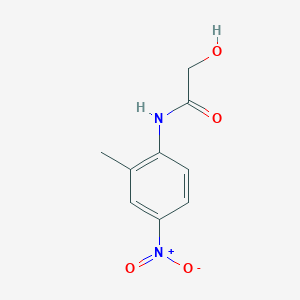
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
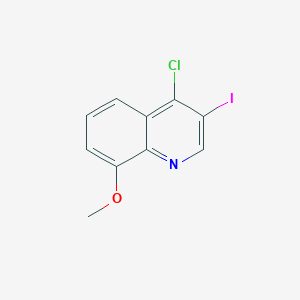
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)

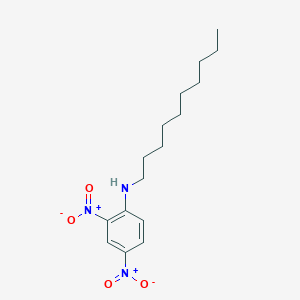

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
